molecular formula C27H24FN5O2 B2843553 N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 897615-97-3

N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Cat. No. B2843553
CAS RN: 897615-97-3
M. Wt: 469.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C27H24FN5O2 and its molecular weight is 469.52. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on synthesizing various triazoloquinazolinone derivatives, exploring their potential biological activities. For instance, the synthesis of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones with benzodiazepine binding activity signifies the importance of this scaffold in developing compounds with potential CNS activity. Such compounds have shown high affinity for the benzodiazepine receptor, indicating their potential in treating CNS disorders (Francis et al., 1991).

Antimicrobial and Anticancer Applications

The synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their evaluation for antimicrobial activity highlight the potential use of triazoloquinazolin derivatives in combating microbial infections. Some of these compounds have shown significant activity against bacterial and fungal strains, showcasing their potential as antimicrobial agents (Babu et al., 2015).

Additionally, the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity underline the importance of this chemical class in developing new anticancer drugs. Some derivatives have exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential in cancer therapy (Reddy et al., 2015).

Chemical Synthesis and Structural Analysis

The preparation of [1,2,4]triazoloquinazolinium betaines and the study of their molecular rearrangements offer insights into the chemical behavior and structural characteristics of triazoloquinazolin derivatives. Such studies are crucial for understanding the reactivity and stability of these compounds, which is essential for their practical applications in various fields (Crabb et al., 1999).

Mechanism of Action

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN5O2/c1-17-7-12-21(15-18(17)2)29-25(34)14-13-24-30-31-27-32(16-19-8-10-20(28)11-9-19)26(35)22-5-3-4-6-23(22)33(24)27/h3-12,15H,13-14,16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJQTMNWDBLMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

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